N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine
Description
Properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-11(7-10-8-12-10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDMWOSRQFJCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CO1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to prepare N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine involves the epoxidation of an alkene precursor. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring.
Amination Reactions:
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxirane ring in N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or acidic conditions to open the oxirane ring.
Major Products:
Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Amines, Thiols, Halides: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine has been explored for its potential as a pharmaceutical intermediate due to its unique structural properties.
Key Applications:
- Anticancer Agents: Research indicates that compounds with oxirane (epoxide) groups can exhibit anticancer properties by interacting with cellular mechanisms involved in proliferation and apoptosis. The epoxide functionality allows for the formation of covalent bonds with nucleophilic sites in biological molecules, potentially leading to therapeutic effects .
- Neuroprotective Effects: Studies have suggested that derivatives of cyclohexylamines can have neuroprotective properties, making them candidates for treating neurodegenerative diseases. The specific structure of this compound may enhance its ability to cross the blood-brain barrier, thereby providing neuroprotection .
Polymer Science
The compound's reactivity due to the oxirane ring makes it a valuable monomer in polymer chemistry.
Key Applications:
- Epoxy Resins: this compound can be utilized as a curing agent in epoxy resin formulations. Its ability to react with amines and other nucleophiles contributes to the formation of robust thermosetting materials with enhanced mechanical properties .
- Coatings and Adhesives: The incorporation of this compound into coatings can improve adhesion and chemical resistance due to the cross-linking capabilities provided by the oxirane group, which facilitates network formation upon curing .
Material Engineering
In material science, this compound is being investigated for its potential in developing advanced materials.
Key Applications:
- Composite Materials: The compound's unique properties can be exploited in the development of composite materials that require lightweight yet strong characteristics. Its role as a coupling agent can enhance the interface between different phases within composite structures .
- Nanomaterials: Research is ongoing into using this compound in the synthesis of nanomaterials, where its reactivity can facilitate the formation of nanoscale structures with specific functionalities, such as improved electrical or thermal conductivity .
Case Study 1: Anticancer Activity
A study conducted on various oxirane-containing compounds demonstrated that those similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the formation of DNA adducts, leading to cell cycle arrest and apoptosis.
Case Study 2: Epoxy Resin Development
In polymer research, this compound was tested as a hardener for epoxy resins. Results showed improved thermal stability and mechanical strength compared to traditional amine hardeners. This advancement suggests its potential for use in high-performance applications such as aerospace and automotive industries.
Mechanism of Action
The mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine involves the reactivity of the oxirane ring and the amine group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, molecular formulas, and reported applications:
Reactivity and Stability
- Epoxide Reactivity: The glycidyl group in this compound confers ring-opening reactivity, enabling participation in nucleophilic addition reactions. This contrasts with non-epoxide analogs like N-methyl-N-(3-phenylprop-2-yn-1-yl)cyclohexanamine, which are more stable but less versatile in synthetic applications .
- Biological Activity : Cyclohexanamine itself exhibits potent nematicidal activity , while derivatives like trans-N-methyl-2-(pyrrolidin-1-yl)cyclohexanamine show anti-parasitic properties . The glycidyl substituent may enhance reactivity toward biological targets but requires further study.
Biological Activity
N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
This compound features an epoxide group, which is known for its reactivity in biological systems. The presence of the cyclohexyl amine moiety may influence its pharmacological properties, including receptor binding and enzyme interactions.
Neuropharmacological Effects
The cyclohexyl amine structure is often associated with neuropharmacological activity. Compounds in this class may interact with neurotransmitter systems, potentially providing therapeutic effects for neurological disorders. For example, derivatives have been explored for their ability to influence serotonin and dopamine receptors, which are crucial in mood regulation and cognitive function.
Case Studies
- Study on Epoxide Compounds : A study investigated the biological effects of various epoxide-containing compounds. It was found that the epoxide group can enhance binding affinity to certain receptors while also increasing metabolic stability . This suggests that this compound could exhibit similar properties.
- Anticancer Activity Assessment : In vitro assays demonstrated that structurally related compounds inhibited cancer cell proliferation in various lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Data Tables
| Activity | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Tricyclic analogs | 10 - 25 | FOXO modulation |
| Neuropharmacological | Epoxide derivatives | 5 - 15 | Receptor binding (serotonin/dopamine) |
| General toxicity | Various epoxide compounds | >100 | Minimal toxicity observed |
Research Findings
- In Vitro Studies : Research has shown that this compound's analogs can effectively inhibit tumor growth in cell lines through apoptosis induction and cell cycle arrest .
- Metabolic Stability : Investigations into metabolic pathways indicate that the epoxide group may enhance the compound's stability against enzymatic degradation, prolonging its action within biological systems .
- Potential Side Effects : While promising, the reactivity of the epoxide group necessitates caution as it may lead to off-target effects or toxicity at higher concentrations .
Q & A
Q. What are the optimized synthetic routes for N-methyl-N-(oxiran-2-ylmethyl)cyclohexanamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via functionalization of aliphatic tertiary amines using a hexachloroethane/copper catalytic system. Key steps include:
- Alkynylation : Reacting N-methylcyclohexanamine with propargyl bromides under catalytic Cu to form intermediates.
- Epoxidation : Treating the alkyne intermediate with an oxidizing agent (e.g., m-CPBA) to introduce the oxirane (epoxide) group.
Reaction temperature (60–80°C), solvent choice (e.g., THF or DCM), and stoichiometric control of hexachloroethane are critical for minimizing side reactions. NMR monitoring (e.g., δ 3.62 ppm for epoxide protons) ensures purity .
Q. How should researchers interpret NMR spectral data for structural confirmation of this compound?
Methodological Answer:
- ¹H NMR : Key signals include δ 3.60–3.65 ppm (epoxide methylene protons), δ 2.40–2.50 ppm (N-methyl group), and δ 1.10–1.80 ppm (cyclohexane ring protons).
- ¹³C NMR : Peaks at δ 85–86 ppm (epoxide carbons) and δ 43–45 ppm (N-methyl carbon).
Challenges arise in distinguishing overlapping cyclohexane ring signals; using 2D NMR (COSY, HSQC) resolves ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (risk of narcotic effects).
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with diatomite, decontaminate surfaces with ethanol, and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, neural networks) predict physicochemical properties of this compound?
Methodological Answer:
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility or toxicity.
- Neural Networks : Train on datasets of cyclohexanamine derivatives to predict reactivity or stability.
For example, molecular dynamics simulations can assess conformational flexibility of the cyclohexane ring under varying pH conditions .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound?
Methodological Answer:
- Controlled Replicates : Standardize solvents, catalyst batches, and temperature gradients.
- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., unreacted alkyne or over-oxidized products).
Cross-referencing with crystallographic data (e.g., SHELXL-refined structures) validates purity .
Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Simulate binding to active sites (e.g., cytochrome P450) using software like AutoDock.
- Experimental Validation : Fluorescence quenching assays to measure binding constants (Kd).
The epoxide group’s electrophilicity may drive covalent interactions with nucleophilic residues (e.g., cysteine thiols) .
Q. What crystallographic challenges arise in determining the compound’s solid-state structure?
Methodological Answer:
Q. How can regioselectivity be controlled during the epoxidation step to favor the desired oxirane geometry?
Methodological Answer:
- Steric Effects : Bulkier oxidizing agents (e.g., DMDO) favor less hindered epoxide positions.
- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for specific stereochemistry.
Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) to optimize conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
